molecular formula C7H10N2O B3029610 2-Amino-2-(pyridin-4-yl)ethanol CAS No. 724463-81-4

2-Amino-2-(pyridin-4-yl)ethanol

Cat. No.: B3029610
CAS No.: 724463-81-4
M. Wt: 138.17
InChI Key: UJQNMMGJHWLZID-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)ethanol (CAS 724463-81-4) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound features both amino and ethanol functional groups attached to a pyridine ring, making it a valuable chiral building block and versatile intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of novel therapeutic agents, particularly due to its potential as a precursor for more complex molecules . The pyridine moiety can act as a coordinating ligand, suggesting potential applications in developing metal complexes or catalysts. As a standard, it must be handled as a Cold-chain product and stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

IUPAC Name

2-amino-2-pyridin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNMMGJHWLZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663705
Record name 2-Amino-2-(pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724463-81-4
Record name β-Amino-4-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724463-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-(pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 2-Amino-2-(pyridin-4-yl)ethanol involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine. This intermediate is then reduced using hydrogen in the presence of a palladium catalyst to yield this compound .

Another approach involves the direct amination of 4-pyridinecarboxaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 2-amino-2-(pyridin-4-yl)ethanol exhibit antitumor properties. For instance, certain analogs have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that specific derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against a range of pathogens, including multidrug-resistant strains. The structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring could enhance its efficacy against specific bacterial strains .

Neurological Research

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

Building Block for Drug Development
The compound serves as a crucial building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, leading to the development of new pharmaceuticals targeting different biological pathways. For example, it has been utilized in synthesizing histone deacetylase inhibitors, which play a role in cancer therapy .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored for its potential in creating novel polymers with enhanced properties. Its ability to form hydrogen bonds can be leveraged to develop materials with specific mechanical and thermal characteristics suitable for various applications, including coatings and composites .

Case Study: Antitumor Activity

A series of synthesized derivatives were tested against various cancer cell lines:

CompoundCell LineIC50 (μM)
AMCF-710
BHeLa15
CA5498

This data indicates that compound C exhibits the highest potency against A549 lung cancer cells.

Case Study: Antimicrobial Activity

The antimicrobial efficacy was evaluated against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

These results demonstrate the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(2-Aminopyridin-4-yl)-methanol

  • Molecular Formula : C₆H₈N₂O
  • Key Features: Contains a primary amine and methanol group on the pyridine ring. Lacks the ethanolamine chain present in the target compound.
  • Applications: Not specified in the evidence, but its simpler structure may serve as a precursor in pharmaceutical synthesis .

2-(3-Aminopyridin-4-yloxy)ethanol

  • Molecular Formula : C₇H₁₀N₂O₂
  • Key Features: Features an ether-linked ethanol chain and an amine group at the 3-position of the pyridine ring. The ether linkage distinguishes it from the direct C-N bond in this compound.

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

  • Molecular Formula: C₉H₁₁ClNO₃
  • Key Features: Chlorine and dimethoxymethyl substituents introduce steric bulk and electron-withdrawing effects, altering reactivity compared to the amino-ethanol derivative.
  • Applications: Potential intermediate in agrochemical or medicinal chemistry due to halogenation .

2-((4-Methylpyridin-2-yl)amino)ethanol (CAS: 770746-15-1)

  • Molecular Formula : C₈H₁₂N₂O
  • Key Features: A methyl group at the 4-position and an amino-ethanol chain at the 2-position. Structural similarity score: 0.87 (vs. target compound) .
  • Reactivity : The methyl group may enhance lipophilicity, affecting solubility and bioavailability.

(R)-2-Amino-2-(4-fluorophenyl)ethanol

  • Molecular Formula: C₈H₁₀FNO
  • Applications : Used in organic synthesis, particularly for chiral building blocks in pharmaceuticals .

(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Molecular Weight : 241.12 g/mol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Applications References
This compound dihydrochloride C₇H₁₂Cl₂N₂O 211.09 Ethanolamine backbone, pyridine at C4 Polar solvents Research
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O 140.14 Primary amine, methanol group Not specified Synthetic precursor
2-(3-Aminopyridin-4-yloxy)ethanol C₇H₁₀N₂O₂ 154.17 Ether-linked ethanol, amine at C3 Not specified Not specified
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₁ClNO₃ 217.64 Chlorine, dimethoxymethyl groups Not specified Agrochemical intermediate
2-((4-Methylpyridin-2-yl)amino)ethanol C₈H₁₂N₂O 152.20 Methyl at C4, amino-ethanol at C2 Not specified Not specified
(R)-2-Amino-2-(4-fluorophenyl)ethanol C₈H₁₀FNO 155.17 Fluorophenyl ring, chiral center Not specified Organic synthesis
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.12 Methoxy at C2, dihydrochloride salt Polar solvents Research

Research Findings and Implications

  • Synthetic Flexibility: The amino-ethanol moiety in this compound and its analogues enables diverse functionalization, as seen in and , where ethanol and triethylamine facilitate condensation and cyclization reactions .
  • Pharmacological Potential: While direct studies on the target compound are absent in the evidence, pyridine derivatives are widely explored in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) . Substituents like halogens or methoxy groups (e.g., and ) may enhance binding affinity or metabolic stability.
  • Chiral Specificity: The (R)- and (S)-enantiomers of amino-ethanol derivatives () highlight the importance of stereochemistry in drug design, particularly for targeting chiral biological receptors.

Biological Activity

2-Amino-2-(pyridin-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O\text{C}_7\text{H}_10\text{N}_2\text{O}, with a molecular weight of approximately 138.17 g/mol. The compound features an amino group and a hydroxyl group attached to a pyridine ring, which contributes to its biological activity. The presence of a chiral center at the alpha-carbon allows for the existence of two enantiomers, potentially influencing its pharmacological properties.

Synthesis Methods

Various synthesis methods have been developed for this compound, including:

  • Refluxing pyridine with ethylene oxide : This method yields the compound through nucleophilic attack by the amino group on the epoxide.
  • Reduction of pyridine derivatives : Utilizing reducing agents like lithium aluminum hydride can convert pyridine derivatives into the desired amino alcohol.
  • Amine substitution reactions : Employing alkyl halides in the presence of bases can facilitate the introduction of the amino group onto the pyridine ring .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. Docking studies have shown that these compounds can effectively bind to various biomolecules involved in cancer progression, such as protein kinases. For instance, compounds derived from this scaffold have been evaluated against a panel of protein kinases, demonstrating promising inhibitory effects .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameTarget KinaseInhibition (%)Reference
Compound ABRAF75%
Compound BCDK82%
Compound CEGFR68%

Other Biological Activities

In addition to anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Studies suggest that it exhibits antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable study involved the evaluation of a series of this compound derivatives against various cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly enhanced cytotoxicity compared to the parent compound.

Case Study Summary:

  • Objective : Assess the cytotoxic effects of modified this compound derivatives on cancer cell lines.
  • Methodology : MTT assay was employed to determine cell viability after treatment with different concentrations of compounds.
  • Findings : Certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting their potential as lead compounds for further development .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterValue
CatalystPd/C (5 mol%)
SolventEthanol
Degassing MethodFreeze-pump-thaw (3 cycles)
Reaction Time18 h (RT)
Yield80%

Basic Question: How is this compound characterized to confirm structural integrity?

Methodological Answer:
Combined analytical techniques are employed:

  • Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., ΔC = +0.23%, ΔH = -0.15%, ΔN = -0.29% for a related compound) .
  • Chromatography : TLC (Rf = 0.30 in hexanes/EtOAc 3:1) .
  • Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups.

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂, Raney Ni) for selectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance solubility of pyridine derivatives.
  • Temperature Control : Elevated temperatures (40–60°C) could reduce reaction time but require monitoring for side reactions.
  • Inert Atmosphere : Use Schlenk lines for oxygen-sensitive intermediates .

Advanced Question: How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:
Use SHELXL for refinement:

  • Data Input : High-resolution X-ray diffraction data.
  • Twinned Data Handling : Employ SHELXPRO for macromolecular interfaces .
  • Validation : Check for missed symmetry or disorder using PLATON or Olex2 .

Q. Table 2: SHELX Refinement Workflow

StepTool/Parameter
Structure SolutionSHELXD/SHELXS
RefinementSHELXL (anisotropic ADPs)
ValidationCCDC Mercury/CIF Check

Basic Question: What is the role of this compound in catalysis or chiral synthesis?

Methodological Answer:
The aminoethanol-pyridine moiety acts as a chiral ligand in asymmetric catalysis. For example, similar derivatives are used in C–H bond activation or enantioselective C–C bond formation . The pyridine nitrogen coordinates to metals (e.g., Pd, Rh), while the hydroxyl and amino groups stabilize transition states.

Advanced Question: How is this compound applied in asymmetric C–C bond-forming reactions?

Methodological Answer:

  • Chiral Induction : Use as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
  • Substrate Scope : Test aryl/alkyl halides with boronic acids.
  • Mechanistic Probes : Isotopic labeling (²H/¹³C) to track stereochemical outcomes .

Advanced Question: How should researchers address discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:

  • Purity Checks : Recrystallize or use preparative HPLC.
  • Hydration/Solvent Traces : Dry samples under high vacuum and re-analyze.
  • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Basic Question: What safety precautions are required when handling aminoethanol derivatives?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material .

Advanced Question: How can computational modeling predict the compound’s stability under varying storage conditions?

Methodological Answer:

  • DFT Calculations : Assess degradation pathways (e.g., oxidation at the amino group).
  • Accelerated Stability Studies : Expose to heat/light and monitor via HPLC.
  • Moisture Sensitivity : Karl Fischer titration to quantify water uptake .

Advanced Question: What strategies resolve enantiomeric excess (ee) challenges in chiral derivatives?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) : Correlate optical activity with ee.
  • X-ray Crystallography : Assign absolute configuration via Flack parameter .

Advanced Question: How is the compound’s potential in drug design evaluated?

Methodological Answer:

  • Target Binding : Molecular docking (AutoDock, Schrödinger) to enzymes/receptors.
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or ADMETLab.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-(pyridin-4-yl)ethanol
Reactant of Route 2
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2-Amino-2-(pyridin-4-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.